An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorobenzoic Acid
This guide offers a comprehensive technical overview of 2,5-Dichlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior, synthesis, and applications.
Introduction: The Molecular Profile of 2,5-Dichlorobenzoic Acid
2,5-Dichlorobenzoic acid is a halogenated aromatic carboxylic acid characterized by a benzene ring substituted with a carboxylic acid group at position 1 and two chlorine atoms at positions 2 and 5.[1] This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various industrial syntheses, particularly in the agrochemical and pharmaceutical sectors.[2][3] At room temperature, it exists as a white to off-white or beige crystalline solid or powder with no significant odor.[1][4]
The presence of the electron-withdrawing carboxylic acid group and the two chlorine atoms significantly influences the electron density of the benzene ring, impacting its reactivity and acidity. This molecular architecture is the foundation for its utility as a building block in the synthesis of more complex molecules.[1]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of 2,5-Dichlorobenzoic acid is fundamental for its application in research and development. These properties are crucial for quality control, reaction monitoring, and structural elucidation of its derivatives.
Physical Properties
The key physical properties of 2,5-Dichlorobenzoic acid are summarized in the table below. These values are critical for determining appropriate solvents for reactions and recrystallization, as well as for predicting its behavior in various physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [5] |
| Molecular Weight | 191.01 g/mol | [5] |
| Appearance | Needles (from water) or white/beige powder | [4][5] |
| Melting Point | 151-157 °C | [4][6] |
| Boiling Point | 301 °C at 760 mmHg | [4][6] |
| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 19°C); soluble in ethanol, ether, and hot water. | [1][6][7] |
| pKa | 2.51 ± 0.25 (Predicted) | [6] |
| Vapor Pressure | 0.000447 mmHg | [5] |
Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the identity and purity of 2,5-Dichlorobenzoic acid. The following sections detail its characteristic spectral signatures.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. Due to the substitution pattern, a characteristic set of signals in the aromatic region is expected.[5]
-
¹³C NMR: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms. The spectrum will show distinct signals for the carboxylic acid carbon, the two carbons bonded to chlorine, and the other aromatic carbons.[8][9]
The IR spectrum of 2,5-Dichlorobenzoic acid exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-Cl stretching vibrations.[5][10]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,5-Dichlorobenzoic acid will show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of two chlorine atoms.[5][11]
Synthesis and Reactivity
The synthesis and reactivity of 2,5-Dichlorobenzoic acid are central to its role as a chemical intermediate. Understanding these aspects allows for the strategic design of synthetic pathways for target molecules.
Synthetic Methodologies
Several methods have been developed for the synthesis of 2,5-Dichlorobenzoic acid. The choice of method often depends on the desired scale, purity, and available starting materials.
A common laboratory and industrial method involves the oxidation of 2,5-dichlorotoluene using strong oxidizing agents such as potassium permanganate or chromic acid.[1][12] This reaction directly converts the methyl group to a carboxylic acid group.
Experimental Protocol: Oxidation of 2,5-Dichlorotoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-dichlorotoluene and a suitable solvent (e.g., water, pyridine).
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred mixture. The addition should be controlled to manage the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.
-
Workup: Cool the mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2,5-Dichlorobenzoic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from hot water or an appropriate organic solvent to obtain the pure acid.[6]
Direct chlorination of benzoic acid can also yield 2,5-Dichlorobenzoic acid. This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride, to facilitate the electrophilic aromatic substitution.[1] Careful control of reaction conditions is necessary to achieve the desired disubstitution pattern.[1]
Another synthetic route involves the reaction of p-dichlorobenzene with phosgene to form 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to the carboxylic acid.[6][13]
Workflow for Synthesis via Phosgene Method
Caption: Synthesis of 2,5-Dichlorobenzoic acid from p-dichlorobenzene.
Chemical Reactivity
The reactivity of 2,5-Dichlorobenzoic acid is dominated by its carboxylic acid functionality and the substituted aromatic ring.
As a typical carboxylic acid, it undergoes reactions such as:
-
Neutralization: It reacts with bases to form salts and water. This reaction is often exothermic.[5][14]
-
Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. For example, reaction with methanol yields 2,5-dichlorobenzoic acid methyl ester.[15]
-
Amidation: It can be converted to amides through reaction with amines, typically after activation to an acid chloride or with the use of coupling agents.
The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group deactivates the ring towards further electrophilic aromatic substitution. However, reactions can still occur under specific conditions.
Carboxylic acids, in general, can react with a variety of reagents. They can react with:
-
Active metals to produce hydrogen gas and a metal salt.[14]
-
Diazo compounds, dithiocarbamates, isocyanates, mercaptans, nitrides, and sulfides to produce flammable and/or toxic gases and heat.[5][6]
-
Sulfites, nitrites, and thiosulfates, which can also generate toxic gases and heat.[5][6]
-
Carbonates and bicarbonates to produce carbon dioxide gas and heat.[5][6]
Applications in Drug Development and Agrochemicals
2,5-Dichlorobenzoic acid is a key building block in the synthesis of various commercially important compounds.
Pharmaceutical Intermediate
It serves as a crucial intermediate in the production of active pharmaceutical ingredients (APIs).[2][3] Its structure can be incorporated into larger molecules to modulate their biological activity, solubility, and other pharmacokinetic properties.
Agrochemical Synthesis
A primary application of 2,5-Dichlorobenzoic acid is in the synthesis of herbicides.[2][6][16] For instance, it is a precursor to the herbicide chloramben.[6] The specific substitution pattern is often essential for the herbicidal activity of the final product.
Logical Relationship of Applications
Caption: Key applications of 2,5-Dichlorobenzoic acid.
Safety, Handling, and Storage
Proper handling and storage of 2,5-Dichlorobenzoic acid are essential to ensure laboratory safety.
Hazard Identification
2,5-Dichlorobenzoic acid is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][17]
Handling and Personal Protective Equipment (PPE)
-
Handling: Use only in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[4][18]
-
PPE: Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[4][18] In case of insufficient ventilation, wear a suitable respiratory mask.[18]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[18]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Clean mouth with water and seek medical attention.[4]
Storage
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed when not in use.[17][18] It is stable under normal conditions.[4][17]
Incompatible Materials
Avoid contact with strong oxidizing agents.[4]
Hazardous Decomposition Products
Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
Conclusion
2,5-Dichlorobenzoic acid is a versatile and important chemical intermediate with well-defined chemical and physical properties. Its synthesis and reactivity are well-understood, enabling its widespread use in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, and safe handling procedures is crucial for any researcher or scientist working with this compound. The information presented in this guide provides a solid foundation for its effective and safe utilization in a research and development setting.
References
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire. Retrieved from [Link]
-
ChemBK. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]
-
Kiper, R. A. (n.d.). 2,5-dichlorobenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,5-Dichlorobenzoic Acid: A Versatile Building Block in Pharmaceutical Synthesis. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,5-dichloro-. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,5-dichloro-. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Dichlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
-
CEBS. (n.d.). 2,4-Dichlorobenzoic acid (50-84-0) | Chemical Effects in Biological Systems. National Institute of Environmental Health Sciences. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 7. 2,5-dichlorobenzoic acid [chemister.ru]
- 8. 2,5-Dichlorobenzoic acid(50-79-3) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 11. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 12. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 13. 2,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. 2,5-DICHLOROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 16. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 2,5-Dichlorobenzoic acid(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
